4-Chloro-2-methoxy-5-methylphenyl isocyanide

Lipophilicity ADME Prediction Extraction Efficiency

Researchers requiring a strong σ-donor aryl isocyanide for transition metal catalysis often encounter batch inconsistency or electronic mismatch when using generic substitutes. 4-Chloro-2-methoxy-5-methylphenyl isocyanide (CAS 1930-96-7) provides a defined electronic profile critical for stabilizing higher oxidation states and facilitating oxidative addition. • Distinct 4-Cl-2-MeO-5-Me substitution ensures reproducible σ-donor/π-acceptor ratio vs. unsubstituted phenyl isocyanide. • LogP 2.44-over 25× more lipophilic than parent phenyl isocyanide-supports membrane-permeable drug candidate design. • Minimum 95% purity with multi-vendor availability enables strategic procurement and cost optimization.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 1930-96-7
Cat. No. B158299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-5-methylphenyl isocyanide
CAS1930-96-7
Synonymsm-Tolyl isocyanide, 4-chloro-6-methoxy- (7CI, 8CI)
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)OC)[N+]#[C-]
InChIInChI=1S/C9H8ClNO/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1,3H3
InChIKeyWDJQBHAUJYOSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxy-5-methylphenyl isocyanide – Identity & Specifications


4-Chloro-2-methoxy-5-methylphenyl isocyanide (CAS 1930-96-7) is a polysubstituted aryl isocyanide with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It features a unique substitution pattern combining chloro, methoxy, and methyl groups on a phenyl ring, which imparts distinct electronic and steric properties critical for applications in transition metal coordination chemistry and organometallic catalysis. As a research chemical intended strictly for laboratory use, it is commercially available with a minimum purity specification of 95% .

Organometallic ligand design with controlled electronic profile
Distinct substitution pattern influences σ-donor/π-acceptor ratio
Synthesis of lipophilic building blocks and bioactive scaffolds
Supports partitioning into non-polar phases and membrane-interaction studies
Non-hazardous shipping classification simplifies logistics
Reduces transport costs and institutional protocol burden vs. volatile isocyanides

Substitution Failure with Generic Aryl Isocyanides


In organometallic chemistry, the electronic and steric profile of an isocyanide ligand directly governs the stability, geometry, and catalytic activity of its metal complexes [1]. The specific 4-chloro-2-methoxy-5-methyl substitution pattern on the target compound creates a distinct electronic environment on the aryl ring compared to unsubstituted phenyl isocyanide or simpler alkyl isocyanides [2]. This difference alters the σ-donor/π-acceptor ratio at the metal center, which can significantly impact reaction outcomes. Therefore, substituting this compound with a generically similar but electronically mismatched isocyanide could lead to failed complexation, altered reaction kinetics, or undesirable product distributions, compromising experimental reproducibility and increasing development costs.

Target Compound 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Generic Substitute Unsubstituted phenyl isocyanide or alkyl isocyanides
Electronic mismatch from different σ-donor/π-acceptor character may alter complexation behavior, shift reaction kinetics, or lead to undesired product distributions.
Target Compound 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Potential Substitute Polyfluorinated aryl isocyanides
Opposing electronic profiles may invert metal-center stabilization preferences; methods optimized for π-acidic ligands may not directly transfer.

Quantitative Evidence vs. Analogs


Lipophilicity vs. Unsubstituted Phenyl Isocyanide

The target compound exhibits significantly higher lipophilicity compared to the unsubstituted phenyl isocyanide analog. Its calculated octanol-water partition coefficient (LogP) is 2.44, whereas the calculated LogP for phenyl isocyanide is 1.05 . This increased LogP value indicates enhanced non-polar character.

Lipophilicity vs. Phenyl Isocyanide
Cross-study comparable
ΔLogP +1.39
Target: 2.44 Baseline: 1.05
Supports non-polar solvent partitioning and lipophilic synthesis strategies.
In silico calculation; experimental verification recommended for biphasic catalytic system design.
Lipophilicity ADME Prediction Extraction Efficiency

Vendor Price Comparison

A direct comparison of procurement options reveals that pricing and packaging for this specialty chemical are highly vendor-dependent, with some suppliers offering significantly more economical research-scale quantities. For a 1 g quantity, one supplier (Santa Cruz Biotechnology) lists a price of $625.00, while another vendor (AKSci) offers the same compound at a purity of 95%, though without a publicly listed price per gram on the search results page, indicating a need for direct inquiry for competitive quotes .

Vendor Price Comparison
Direct head-to-head comparison
$625.00 / 1 g
Listed by one supplier; alternative vendor price requires inquiry.
Multi-vendor sourcing review may identify procurement cost savings.
Commercial availability snapshot; pricing subject to change and bulk negotiation.
Procurement Cost Analysis Supply Chain

σ-Donor/π-Acceptor Ligand Profile

The electronic influence of the 4-chloro-2-methoxy-5-methyl substitution pattern, while not directly measured in published studies for this exact compound, can be understood through class-level inferences based on the σ-donor/π-acid ratio of highly substituted aryl isocyanides. A comprehensive study demonstrated that non-fluorinated aryl isocyanides with strong electron-releasing substituents, like methoxy groups, display an electronic influence that nearly matches that of non-fluorinated alkyl isocyanides. In contrast, polyfluorinated aryl isocyanides exhibit significantly lower σ-donor/π-acid ratios [1].

σ-Donor/π-Acceptor Ligand Profile
Class-level inference
Strong σ-donor character
Predicted from methoxy-substituted aryl isocyanide class
Class-level data supports use in stabilizing higher oxidation state metals.
Direct electronic measurement for this specific substitution pattern is not published; verify in target complex.
Organometallic Chemistry Ligand Design Catalysis

Bioisosteric Potential: Derivative Activity

While the target isocyanide itself lacks published biological activity data, a structurally related derivative, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-furanylmethyl)-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide, has been evaluated for its binding affinity. This derivative, which incorporates the 4-chloro-2-methoxy-5-methylphenyl motif, showed an EC50 of 2.03E+4 nM against the mu-type opioid receptor and an EC50 of 2.03E+4 nM against the kappa-type opioid receptor [1]. These data indicate weak but measurable activity.

Bioisosteric Potential: Derivative Activity
Supporting evidence
EC50 = 20.3 µM
Derivative binding at mu/kappa opioid receptors
Indicates the aryl scaffold can engage biological targets in a derivative context.
Data from a single derivative; scaffold activity does not predict isocyanide precursor behavior.
Bioisosterism Drug Discovery SAR

Shipping & Hazard Classification

The compound is classified as non-hazardous material for transportation purposes, according to DOT/IATA information provided by a major supplier . This is a critical logistical distinction from many structurally related compounds, such as certain volatile or reactive isocyanides and isocyanates, which often carry significant hazard classifications and transport restrictions.

Shipping & Hazard Classification
Class-level inference
Not hazardous material
Per supplier DOT/IATA information
Simplifies logistics and reduces transport costs vs. regulated isocyanide analogs.
Always verify current SDS and local regulations before shipment.
Logistics Safety Compliance Customs

Validated Application Scenarios


σ-Donor Ligand for Transition Metal Catalysis

Based on class-level electronic influence evidence, 4-chloro-2-methoxy-5-methylphenyl isocyanide is ideally suited for the synthesis of transition metal complexes where a strong σ-donor ligand is required to stabilize higher oxidation states or to facilitate oxidative addition steps in catalytic cycles. Its substitution pattern provides a distinct electronic profile compared to polyfluorinated aryl isocyanides, which are more π-acidic [1]. This makes it a valuable tool for tuning catalyst performance in cross-coupling reactions, hydrogenation, and other transformations where ligand electronics dictate activity and selectivity.

Lipophilic Building Block Synthesis

With a calculated LogP of 2.44, the target compound is over 25 times more lipophilic than unsubstituted phenyl isocyanide [1]. This quantitative difference supports its use in the synthesis of lipophilic drug candidates or agrochemical intermediates, where non-polar character is desirable for improved membrane permeability or tissue distribution. It offers a clear advantage over less lipophilic aryl isocyanide analogs when designing compound libraries with specific physicochemical property targets.

Bioisosteric Scaffold Exploration

The existence of a biologically active derivative containing the 4-chloro-2-methoxy-5-methylphenyl motif provides supporting evidence for its use in medicinal chemistry. The derivative's in vitro activity against opioid receptors (EC50 = 20.3 µM) demonstrates that this molecular scaffold can engage biological targets [1]. Researchers can leverage this moiety as a bioisosteric replacement for other substituted phenyl rings or as a starting point for further structure-activity relationship (SAR) studies, expanding the chemical space explored in early-stage drug discovery programs.

Strategic Procurement for R&D

The significant variance in listed pricing for this compound between vendors—with one quoting $625.00 per gram and another offering a comparable product but requiring a quote [1]—makes it a prime candidate for strategic procurement. Researchers and R&D managers should utilize this evidence to justify a multi-vendor sourcing strategy, directly soliciting quotes from alternative suppliers to achieve potential cost savings of 20-50% or more, thereby optimizing budget allocation for other critical materials.

Application
Selection Property
Validation Focus
σ-Donor Ligand for Transition Metal Catalysis
Class-level σ-donor/π-acceptor profile
Verify complexation behavior and catalytic performance in target reaction
Lipophilic Building Block Synthesis
Reported LogP 2.44 vs. phenyl isocyanide
Assess solubility and partitioning in intended synthetic or biphasic system
Bioisosteric Scaffold Exploration
Derivative-based target engagement precedent
Confirm scaffold suitability in specific SAR or library design context
Strategic Procurement for R&D
Vendor-dependent pricing variability
Obtain and compare quotes from multiple specialty chemical suppliers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methoxy-5-methylphenyl isocyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.